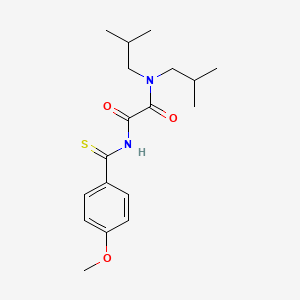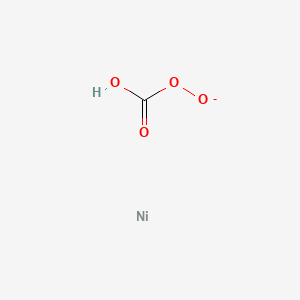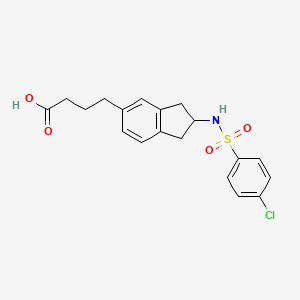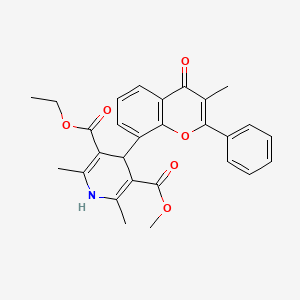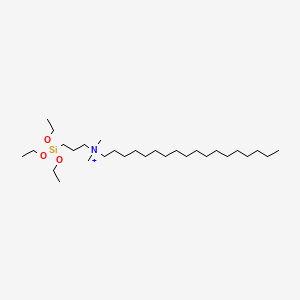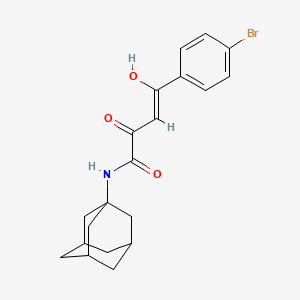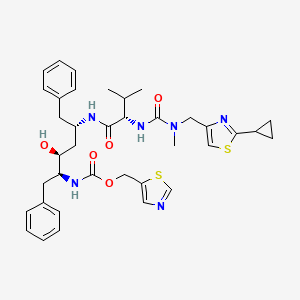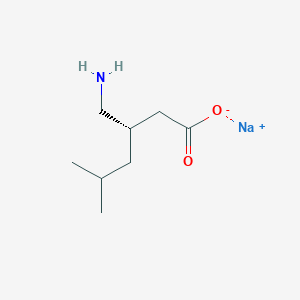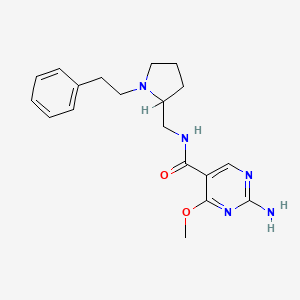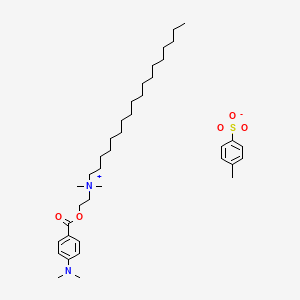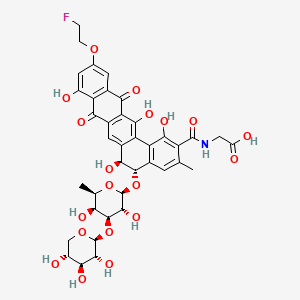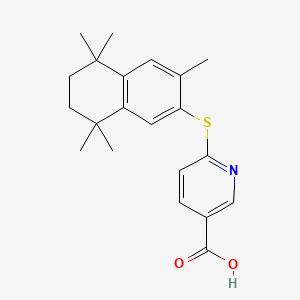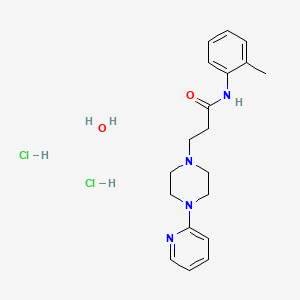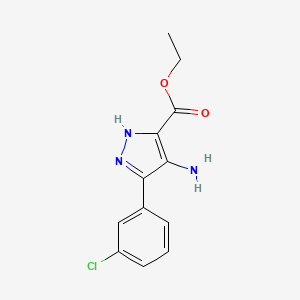
3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diglycerol monopalmitate is an ester compound formed from diglycerol and palmitic acid. It is a type of polyglycerol ester, which are compounds known for their emulsifying properties. These compounds are widely used in the food, cosmetic, and pharmaceutical industries due to their ability to stabilize mixtures of oil and water.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diglycerol monopalmitate can be synthesized through the esterification of diglycerol with palmitic acid. This reaction typically requires a catalyst, such as an acid or base, to proceed efficiently. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester without unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of diglycerol monopalmitate often involves the use of continuous reactors where diglycerol and palmitic acid are fed into the reactor along with the catalyst. The reaction mixture is then heated to the appropriate temperature to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Diglycerol monopalmitate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of diglycerol and palmitic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Oxidation: Under certain conditions, the fatty acid moiety can undergo oxidation, leading to the formation of peroxides and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Typically carried out using water and an acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst.
Transesterification: Requires an alcohol (e.g., methanol) and a catalyst (e.g., sodium methoxide).
Oxidation: Can be induced using oxidizing agents such as hydrogen peroxide or atmospheric oxygen under elevated temperatures.
Major Products Formed
Hydrolysis: Diglycerol and palmitic acid.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Peroxides and other oxidation products.
Scientific Research Applications
Diglycerol monopalmitate has a wide range of applications in scientific research:
Chemistry: Used as an emulsifier in various chemical formulations and reactions.
Biology: Employed in the preparation of biological samples and as a stabilizer in biochemical assays.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of pharmaceutical compounds.
Industry: Commonly used in the food industry as an emulsifier to improve the texture and shelf life of products. It is also used in cosmetics to stabilize creams and lotions.
Mechanism of Action
The primary mechanism by which diglycerol monopalmitate exerts its effects is through its emulsifying properties. The compound has both hydrophilic (water-attracting) and lipophilic (oil-attracting) regions, allowing it to stabilize mixtures of oil and water. This property is particularly useful in various industrial and scientific applications where stable emulsions are required.
Comparison with Similar Compounds
Similar Compounds
Monoglycerides: Esters formed from glycerol and a single fatty acid. They have similar emulsifying properties but are less effective than diglycerol monopalmitate in stabilizing emulsions.
Triglycerides: Esters formed from glycerol and three fatty acids. They are the main constituents of fats and oils and have different physical properties compared to diglycerol monopalmitate.
Polyglycerol Esters: A broader category that includes diglycerol monopalmitate and other esters formed from polyglycerols and fatty acids. These compounds vary in their emulsifying properties depending on the degree of polymerization and the type of fatty acid used.
Uniqueness
Diglycerol monopalmitate is unique due to its specific structure, which provides an optimal balance of hydrophilic and lipophilic properties. This makes it particularly effective as an emulsifier in a wide range of applications, from food and cosmetics to pharmaceuticals and industrial formulations.
Properties
CAS No. |
103110-27-6 |
|---|---|
Molecular Formula |
C22H44O6 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
[3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] hexadecanoate |
InChI |
InChI=1S/C22H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)28-19-21(25)18-27-17-20(24)16-23/h20-21,23-25H,2-19H2,1H3 |
InChI Key |
WOGWRXSITPCETK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COCC(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


